KDM4C Demethylase Inhibition: Evidence of Low Target Engagement for the N8-Methylamino Substituent
In a biochemical assay measuring inhibition of the KDM4C (JMJD2C) catalytic core, the target compound (CHEMBL2071148) displayed a Ki value of >200,000 nM (IC50 >200,000 nM), indicating essentially no meaningful inhibition of this histone demethylase . This quantitative result defines the baseline inactivity of the N8-methylamino substitution against KDM4C, in contrast to more elaborated 8-aminoalkyl or 8-arylpiperazinyl analogs within the purine-2,6-dione class that have been optimized for epigenetic targets.
| Evidence Dimension | KDM4C catalytic core inhibition (Ki) |
|---|---|
| Target Compound Data | Ki > 200,000 nM |
| Comparator Or Baseline | Class-level baseline for active KDM4C inhibitors (typical Ki < 1,000 nM); specific comparative data for 8-substituted purine-2,6-dione analogs with potent KDM4C activity not available in public domain for this compound. |
| Quantified Difference | >200-fold above typical active inhibitor threshold |
| Conditions | Inhibition of KDM4C catalytic core-mediated demethylation of ARK(Me)3STGGK after 30 min by FDH-coupled assay (BindingDB/ChEMBL curated data) |
Why This Matters
This datum establishes that the compound is unsuitable as a KDM4C chemical probe, directing procurement toward its primary application space in GPCR pharmacology where the N7/N8 substitution pattern is the key differentiator.
- [1] BindingDB Entry for BDBM50390951 (CHEMBL2071148). Affinity Data: Ki > 2.00E+5 nM for Lysine-specific demethylase 4C (Human). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50390951 (accessed 2026-04-29). View Source
